Desmethyl nintedanib is a chemical compound that serves as an impurity of nintedanib, a medication primarily used in the treatment of idiopathic pulmonary fibrosis and various types of cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 248.32 g/mol. Its structure features a piperazine moiety and an acetamide group, which are significant for its biological activity and interactions.
Desmethyl nintedanib is derived from the synthesis of nintedanib, where the methyl group on the nitrogen atom is removed. This transformation can occur during the synthesis or degradation processes of nintedanib. The compound can be isolated as a byproduct through various chemical reactions involved in the preparation of nintedanib or its derivatives.
Desmethyl nintedanib is classified as an impurity in pharmaceutical chemistry, specifically related to the synthesis of nintedanib. It is essential to monitor and control such impurities in drug formulations to ensure safety and efficacy.
The synthesis of desmethyl nintedanib can be achieved through several methods, primarily focusing on the modification of starting materials such as N-methyl-4-nitroaniline. The general synthetic pathway involves acylation and substitution reactions followed by reduction processes.
Desmethyl nintedanib's molecular structure can be represented as follows:
This structure includes:
Desmethyl nintedanib participates in various chemical reactions, primarily as a byproduct during the synthesis of nintedanib. Key reactions include:
The synthesis routes often involve multiple steps with careful monitoring to minimize the formation of undesired impurities, including desmethyl nintedanib.
Desmethyl nintedanib's mechanism of action is closely related to that of nintedanib, which acts as a tyrosine kinase inhibitor. It interferes with signaling pathways involved in cell proliferation and angiogenesis.
Research indicates that while desmethyl nintedanib may exhibit lower potency than nintedanib itself, it still retains some biological activity that could contribute to therapeutic effects or side effects.
Desmethyl nintedanib has several scientific uses:
Desmethyl nintedanib (C~30~H~31~N~5~O~4~) arises from the demethylation of the parent compound nintedanib (C~31~H~33~N~5~O~4~), resulting in a molecular weight reduction of 14 Da from 539.62 g/mol to 525.60 g/mol [2] [6] [8]. The specific site of demethylation occurs at the methyl ester moiety, converting the -COOCH~3~ functional group to -COOH. This transformation generates the free carboxylic acid derivative known chemically as methyl (3Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate without the methyl ester group [6] [8].
Table 1: Molecular Comparison of Nintedanib and Desmethyl Nintedanib
| Property | Nintedanib | Desmethyl Nintedanib |
|---|---|---|
| Molecular Formula | C~31~H~33~N~5~O~4~ | C~30~H~31~N~5~O~4~ |
| Molecular Weight (g/mol) | 539.62 | 525.60 |
| CAS Number | 656247-17-5 | 894783-61-0 |
| Key Functional Group | Methyl Ester | Carboxylic Acid |
| SMILES Notation | Contains "COC(=O)" | Contains "C(=O)O" |
The demethylation reaction significantly alters the compound's physicochemical properties. Removal of the methyl group increases polarity, potentially affecting solubility and protein binding characteristics. The carboxylic acid functionality introduces an additional ionizable site (pK~a~ ≈ 4-5), which influences the compound's behavior under physiological conditions and during chromatographic separation [5] [8]. Stereochemical considerations are paramount since nintedanib contains a Z-configured exocyclic double bond (indicated by (3Z) in its chemical name), which is retained in desmethyl nintedanib. This geometric isomerism is crucial for maintaining binding affinity toward tyrosine kinase targets, and any isomerization would substantially diminish pharmacological activity [6] [8].
Metabolic Pathway and Bioactivity
Desmethyl nintedanib is identified as a minor metabolite of nintedanib in humans, formed primarily through cytochrome P450-mediated oxidative demethylation, with CYP3A4 being the principal isozyme involved [2] [7]. Unlike the primary metabolite BIBF 1202 (generated via esterase cleavage), desmethyl nintedanib accounts for only approximately 4% of total drug metabolism and is predominantly excreted in feces rather than systemic circulation [2]. Despite its relatively low abundance, the structural similarity to the parent drug suggests potential pharmacological activity. As nintedanib itself functions as a competitive inhibitor targeting the ATP-binding sites of tyrosine kinase receptors (VEGFR, FGFR, PDGFR), desmethyl nintedanib retains the core pharmacophore elements necessary for target engagement [2] [7]. However, the free carboxylic acid group may reduce cell membrane permeability compared to the ester-containing parent drug, potentially limiting intracellular access to kinase domains. Current pharmacological data indicate substantially reduced systemic exposure to desmethyl nintedanib relative to the parent compound, suggesting that its contribution to nintedanib's overall therapeutic effect is likely minimal [2] [7].
Process-Related Impurity and Analytical Monitoring
During pharmaceutical synthesis, desmethyl nintedanib arises primarily through two mechanisms: incomplete esterification during the final manufacturing step or hydrolytic degradation of the active pharmaceutical ingredient under stress conditions (particularly in the presence of moisture) [6] [8]. It is classified as a process-related impurity requiring strict control according to ICH Q3A guidelines. Regulatory specifications typically require control below 0.15% w/w in the final drug product, necessitating sensitive analytical methods for quantification [6] [8].
Table 2: Analytical Characterization of Desmethyl Nintedanib as an Impurity
| Analytical Parameter | Method Details | Significance |
|---|---|---|
| Primary Detection | Reverse-phase HPLC with UV detection (λ~max~ ≈ 280-290 nm) | Quantification in presence of nintedanib |
| Mass Spectrometry | LC-MS: [M+H]+ m/z 526.2 | Confirmatory identification |
| Separation Specificity | Retention time shift relative to parent compound | Distinguishes from other process impurities |
| Stability-Indicating Method | Forced degradation studies (hydrolysis) | Demonstrates method specificity for degradation product |
Furthermore, desmethyl nintedanib serves as a precursor to more concerning impurities. Under certain conditions, particularly in the presence of nitrites or during specific synthetic pathways, the secondary amine groups in desmethyl nintedanib can undergo nitrosation to form potentially genotoxic nitrosamine impurities such as N-nitroso-N-desmethyl nintedanib (C~30~H~30~N~6~O~5~, MW 554.61 g/mol) [9]. This transformation represents a significant quality concern, as nitrosamines are classified as probable human carcinogens. Regulatory agencies mandate strict control strategies for these impurities, including analytical monitoring at trace levels (typically in the ppm range) using highly sensitive LC-MS/MS methodologies. The presence of desmethyl nintedanib in drug substance or drug product above threshold levels may necessitate additional stability studies and risk assessments to rule out potential nitrosamine formation during storage [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: